1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine is an organic compound with the molecular formula C11H14FNO It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and allylamine.
Reaction Conditions: The key reaction involves the condensation of 3-fluoro-4-methoxybenzaldehyde with allylamine under basic conditions to form the corresponding imine. This imine is then reduced using a suitable reducing agent like sodium borohydride to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Sodium methoxide, sodium ethoxide.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxybenzeneboronic acid
- (S)-1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine
- ®-1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine
Uniqueness
1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine is unique due to its specific combination of functional groups and the butenylamine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h3,5-7,10H,1,4,13H2,2H3 |
InChI Key |
RCBOEHRFQLRAHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC=C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.